(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid
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Overview
Description
(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with applications in catalysis and organic synthesis.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Used as an intermediate in organic synthesis.
Uniqueness
(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and specific stereochemical properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high specificity and selectivity.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11-/m1/s1 |
InChI Key |
HOQAZBBALROTIH-MWLCHTKSSA-N |
Isomeric SMILES |
C1C[C@@]([C@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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